molecular formula C13H8BrClN2 B13665080 8-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine

8-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13665080
M. Wt: 307.57 g/mol
InChI Key: YXVUAQOTBFYNPV-UHFFFAOYSA-N
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Description

8-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods such as radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis .

Industrial Production Methods: Industrial production methods often employ multicomponent reactions, condensation reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods are chosen for their efficiency and ability to produce high yields of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidizing agents and photocatalysts.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides.

    Substitution: Halogenating agents and other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .

Mechanism of Action

The mechanism of action of 8-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine
  • 8-Bromoimidazo[1,2-a]pyridine
  • 2-Phenylimidazo[1,2-a]pyridine

Comparison: 8-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and chlorine substituents on the imidazo[1,2-a]pyridine scaffold. This combination of substituents can lead to distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C13H8BrClN2

Molecular Weight

307.57 g/mol

IUPAC Name

8-bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8BrClN2/c14-11-5-2-6-17-8-12(16-13(11)17)9-3-1-4-10(15)7-9/h1-8H

InChI Key

YXVUAQOTBFYNPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN3C=CC=C(C3=N2)Br

Origin of Product

United States

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